Product packaging for Ivabradine D6 hydrochloride(Cat. No.:)

Ivabradine D6 hydrochloride

Cat. No.: B1191650
M. Wt: 511.08
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Description

Significance of Deuterium-Labeled Compounds in Drug Discovery and Development Research

Deuterium-labeled compounds, in particular, have become indispensable in the field of drug discovery and development. clearsynth.com The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a phenomenon known as the kinetic isotope effect. This effect can alter the rate of chemical reactions, including the metabolic processes that break down drugs in the body. assumption.edu By strategically placing deuterium atoms at sites of metabolic activity, researchers can create compounds with increased metabolic stability. clearsynth.comresearchgate.net This enhanced stability can lead to a longer half-life, potentially improving a drug's pharmacokinetic profile. symeres.com

Furthermore, deuterium-labeled compounds are critical for quantitative analysis in bioanalytical studies. They serve as ideal internal standards in mass spectrometry-based assays, a technique widely used to measure the concentration of drugs and their metabolites in biological samples like plasma. thalesnano.comresearchgate.net Because the labeled standard behaves nearly identically to the unlabeled drug during sample preparation and analysis, it allows for highly accurate and precise quantification, compensating for variations in the analytical process. waters.com

Overview of Stable Isotope Analogs as Research Tools

Stable isotope analogs, including those labeled with deuterium, are powerful research tools with broad applications beyond just ADME studies. symeres.com They are instrumental in elucidating reaction mechanisms and kinetics, helping scientists to understand the intricate steps of a chemical transformation. symeres.comthalesnano.com In the realm of structural biology, deuterium labeling is used in techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of proteins and to study their interactions with drug molecules. thalesnano.comclearsynth.com

The use of stable isotope-labeled compounds extends to various analytical techniques, enhancing their specificity and sensitivity. symeres.com In fields like proteomics and metabolomics, these labeled analogs are essential for the accurate quantification of proteins and metabolites, providing a deeper understanding of biological systems. symeres.com

Rationale for the Specific Research Focus on Ivabradine-d6 Hydrochloride

Ivabradine (B130884) is a medication that selectively inhibits the I(f) current in the sinoatrial node of the heart, effectively reducing the heart rate. nih.gov It is used in the treatment of certain cardiovascular conditions. cymitquimica.com The metabolism of ivabradine is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of various metabolites, with N-desmethyl ivabradine being a major active metabolite. caymanchem.combiomol.combertin-bioreagent.com

The synthesis of Ivabradine D6 hydrochloride, a deuterium-labeled analog of ivabradine, is driven by the need for a reliable internal standard for the quantification of ivabradine and its metabolites in biological fluids. veeprho.comsapphire-usa.comnih.gov In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and reproducible results. waters.com this compound, being structurally identical to ivabradine but with a higher mass due to the six deuterium atoms, co-elutes with the unlabeled drug and experiences similar ionization effects, thereby correcting for any analytical variability. waters.com

This precise quantification is vital during preclinical and clinical research to understand the pharmacokinetics of ivabradine—how its concentration changes over time in the body. fda.gov By using this compound as an internal standard, researchers can confidently assess the drug's absorption, distribution, and elimination, which is fundamental to establishing its efficacy and safety profile. veeprho.comnih.gov

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₇H₃₀D₆N₂O₅·HCl
Molecular Weight 497.06 g/mol
CAS Number 1346600-74-5
Synonyms Corlentor-d6, N-Desmethylivabradine-d6 Hydrochloride

Data sourced from available chemical supplier information. vivanls.com

Properties

Molecular Formula

C27H31D6ClN2O5

Molecular Weight

511.08

Origin of Product

United States

Synthesis and Comprehensive Isotopic Characterization of Ivabradine D6 Hydrochloride

Deuteration Strategies and Methodologies for Ivabradine (B130884) and its Metabolites

The synthesis of isotopically labeled compounds like Ivabradine-d6 requires precise chemical strategies to ensure the deuterium (B1214612) atoms are placed at specific, stable positions within the molecule.

The primary goal of deuteration is to introduce deuterium atoms into specific molecular locations that are not easily exchanged under typical physiological or analytical conditions. For Ivabradine, this often involves targeting positions that are metabolically stable. The synthesis may involve incorporating deuterium atoms through exchange reactions or by using deuterated precursors during the formation of key intermediates. smolecule.com For instance, the synthesis of a deuterated analog of a dehydro ivabradine impurity involves incorporating three deuterium atoms into specific positions. smolecule.com C-H activation is another advanced strategy that can be used for deuteration, allowing for direct and selective replacement of hydrogen with deuterium on a complex molecular scaffold. researchgate.net

The creation of Ivabradine-d6 is a multi-step process that often begins with non-deuterated starting materials or simpler deuterated building blocks. smolecule.comlibretexts.org The synthesis of Ivabradine itself involves several key steps, including the formation of a benzocyclobutene intermediate, which is a common theme in various patented synthetic routes. researchgate.netacs.org

A general synthetic pathway might involve:

Preparation of a key intermediate: A common route to Ivabradine involves the reductive alkylation of an amine hydrochloride intermediate. googleapis.com

Introduction of Deuterium: Deuterium atoms are introduced into a precursor molecule. For example, a deuterated version of a propylamino chain can be synthesized and then attached to the main benzazepinone (B8055114) ring system. The chemical name for N-Desmethyl Ivabradine-d6 hydrochloride, (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)amino)propyl-1,1,2,2,3,3-d6)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one hydrochloride, indicates that the six deuterium atoms are located on the propyl chain. simsonpharma.com

Cyclization and Final Assembly: The deuterated fragment is then coupled with the other parts of the molecule to form the complete Ivabradine-d6 structure. google.com

Purification and Salt Formation: The final product is purified, often using chromatographic techniques, and then converted to the hydrochloride salt to improve stability and handling. smolecule.comchemicalbook.com

This multi-step approach allows for precise control over the final structure, ensuring the deuterium label is correctly positioned. libretexts.org

Advanced Spectroscopic and Spectrometric Techniques for Deuterium Content and Purity Assessment

To be effective as an internal standard, the isotopic and chemical purity of Ivabradine-d6 hydrochloride must be rigorously verified. rsc.org This is accomplished through a combination of advanced analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the exact location of deuterium atoms and assessing the level of isotopic enrichment. rsc.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. nih.gov This confirms the position of the deuterium label. For Ivabradine-d6, the signals for the protons on the propyl chain would be expected to be absent.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment within the molecule. nih.gov

¹³C NMR: This can also be used to study the solid-state transformations and phase purity of the material. mdpi.comresearchgate.net

By comparing the NMR spectra of deuterated and non-deuterated Ivabradine, chemists can confirm the structural integrity and verify the regiospecificity of the deuteration process. rsc.orgresearchgate.net

Table 1: Representative NMR Data for Ivabradine Characterization

TechniqueSolventKey ObservationsReference
¹H NMRd6-DMSOUsed for identification and determination of chemical purity and stoichiometry. mdpi.comresearchgate.net
¹³C ssNMRSolidProvides phase identification and purity of prepared materials. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the molecular formula and assessing the isotopic purity of Ivabradine-d6. rsc.org

Molecular Weight Confirmation: HRMS provides a highly accurate mass measurement. Ivabradine has a molecular weight of 468.59 g/mol . chemicalbook.com The molecular weight of Ivabradine-d6 is approximately 474.62 g/mol , reflecting the replacement of six hydrogen atoms (atomic mass ~1.008) with six deuterium atoms (atomic mass ~2.014). pharmaffiliates.com The hydrochloride salt will have a correspondingly higher mass.

Isotopic Purity: By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules that are correctly labeled with six deuterium atoms can be calculated. rsc.org This ensures the internal standard has a consistent and known isotopic composition, which is critical for accurate quantification in bioanalytical methods. sphinxsai.comnih.gov For example, in the LC-MS/MS analysis of Ivabradine and its metabolite, the mass transition for Ivabradine-d6 was monitored from m/z 475.35 to 177.15. sphinxsai.com

Table 2: Mass Spectrometry Data for Ivabradine and its Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)TechniqueReference
Ivabradine469.37177.15LC-MS/MS sphinxsai.com
Ivabradine-d6475.35177.15LC-MS/MS sphinxsai.com
N-desmethyl Ivabradine455.40177.15LC-MS/MS sphinxsai.com
N-desmethyl Ivabradine-d6461.31177.15LC-MS/MS sphinxsai.com
Ivabradine-d6475.31268.20LC-MRM altasciences.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to determine the chemical purity of the synthesized Ivabradine-d6 hydrochloride. smolecule.com This ensures that the final product is free from starting materials, non-deuterated Ivabradine, and other synthesis-related impurities.

Method: A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.govbrieflands.comresearchgate.net

Detection: Detection is commonly performed using a UV detector at a wavelength around 285-288 nm. mdpi.comnih.gov

Purity Assessment: The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels are often expected to be high, for instance, a patent for high-purity ivabradine hydrochloride reported an HPLC purity of 99.83%. chemicalbook.com Validation studies for such methods typically show high precision, with relative standard deviation (%RSD) values well below 2%. nih.govresearchgate.net

Table 3: Example HPLC Conditions for Ivabradine Analysis

ColumnMobile PhaseFlow RateDetection WavelengthRetention TimeReference
SS Wakosil C18AR (250x4.6 mm, 5 µm)Methanol:25 mM Phosphate Buffer (60:40 v/v)0.8 ml/min285 nm6.55 min nih.gov
Thermosil C18 (150 x 4.5 mm, 5µm)Methanol:Phosphate Buffer pH 6.5 (65:35 v/v)1.0 ml/min265 nm4.36 min researchgate.net
Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Gradient of Methanol and 10 mM Ammonium Carbonate Buffer (pH 10.2)0.35 ml/min288 nmNot specified mdpi.com

Advanced Analytical Methodologies for Ivabradine and Its Metabolites Utilizing Deuterated Internal Standards

Principles and Applications of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are molecules in which one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com In quantitative bioanalysis, a known quantity of a SIL internal standard, like Ivabradine (B130884) D6, is added to biological samples at the beginning of the analytical process. wuxiapptec.com The fundamental principle behind their use is that SIL internal standards are chemically and physically almost identical to the analyte of interest. wuxiapptec.comscispace.com This near-identical behavior ensures they experience similar losses during sample preparation, extraction, and potential signal fluctuations during analysis. wuxiapptec.comnih.gov

The key advantage of using a SIL internal standard is its ability to compensate for variations in the analytical process, most notably the matrix effect. wuxiapptec.commusechem.com The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample, which can lead to inaccurate quantification. musechem.com Since the SIL internal standard co-elutes with the analyte, it is subjected to the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision of the measurement. wuxiapptec.comnih.gov

Deuterated standards like Ivabradine D6 are commonly used due to cost-effectiveness. acanthusresearch.com However, it's important that the deuterium labels are placed on non-exchangeable positions within the molecule to prevent their replacement by protons from the solvent or biological matrix. acanthusresearch.com The use of SIL internal standards is particularly crucial in pharmacokinetic studies, where precise quantification of drug and metabolite concentrations in biological fluids like plasma and urine is essential for understanding a drug's absorption, distribution, metabolism, and excretion. musechem.commusechem.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides a highly sensitive and selective platform for the quantification of drugs like Ivabradine in complex biological matrices. nih.govbiopharmaservices.com The development of a robust LC-MS/MS method involves the careful optimization of chromatographic conditions and mass spectrometric parameters, followed by rigorous validation to ensure its reliability. nih.gov

Chromatographic Separation Parameters and Optimization for Ivabradine and Deuterated Analogs

Effective chromatographic separation is critical to distinguish Ivabradine and its deuterated analog, Ivabradine D6, from other matrix components. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.

Several studies have detailed the chromatographic conditions for Ivabradine analysis. For instance, a method for the simultaneous determination of Ivabradine and its active metabolite, N-desmethyl Ivabradine, utilized a Kromasil 100-5 C18 column (100 x 4.6 mm, 5 µm) with a gradient program at a flow rate of 0.60 mL/min. sphinxsai.com Another method employed a Waters X-Bridge-C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase of acetonitrile (B52724) and water containing 0.1% orthophosphoric acid buffer (30:70 v/v) at a flow rate of 1.0 mL/min, achieving a run time of 5 minutes. nih.gov An Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5 µm) has also been used with an isocratic mobile phase of 0.1% formic acid in methanol (B129727) (60:40, v/v) at a flow rate of 1.0 mL/min. nih.gov

The choice of mobile phase is crucial for achieving good separation and ionization efficiency. Mobile phases often consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. nih.govbrieflands.com The pH of the mobile phase can also be optimized; for basic compounds like Ivabradine, a high pH mobile phase can deprotonate the molecule, making it less polar and leading to stronger retention and potentially higher sensitivity with electrospray ionization (ESI). biopharmaservices.com

It is important to note that deuterium labeling can sometimes cause a slight shift in retention time, with the deuterated compound eluting slightly earlier than the non-labeled analyte. cdc.govchromforum.org While often minimal, this "isotope effect" needs to be considered during method development to ensure that the analyte and its deuterated internal standard experience the same matrix effects. cdc.gov

Table 1: Examples of Chromatographic Conditions for Ivabradine Analysis

ColumnMobile PhaseFlow Rate (mL/min)Run Time (min)Reference
Kromasil 100-5 C18 (100 x 4.6 mm, 5 µm)Gradient program0.603.0 sphinxsai.com
Waters X-Bridge-C18 (150 × 4.6 mm, 3.5 μm)Acetonitrile:Water with 0.1% orthophosphoric acid (30:70 v/v)1.05.0 nih.gov
Agilent Eclipse XDB C8 (150 × 4.6 mm, 5 µm)0.1% Formic acid:Methanol (60:40, v/v)1.04.5 nih.gov
Diamonsil C18 (150 mm × 4.6 mm, 5 μm)Methanol:5 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid (80:20, v/v)Not specifiedNot specified researchgate.net

Mass Spectrometric Detection Strategies (e.g., Selected Reaction Monitoring, ESI)

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for molecules like Ivabradine, and it is often operated in the positive ion mode to achieve more intense signals. nih.govsphinxsai.com

The most widely used detection mode in quantitative LC-MS/MS is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). sphinxsai.com In MRM, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole is then set to monitor a specific product ion resulting from the fragmentation. This transition from a specific precursor ion to a specific product ion is highly selective for the analyte of interest.

For Ivabradine, a common mass transition is from m/z 469.37 to m/z 177.15. sphinxsai.com For its deuterated internal standard, Ivabradine D6, the precursor ion mass is shifted by 6 Da, resulting in a transition of m/z 475.35 to m/z 177.15. sphinxsai.com The product ion remains the same as it corresponds to a common fragment of the molecule. Other transitions have also been reported, such as m/z 469 -> 177 for Ivabradine. nih.gov

Table 2: Mass Spectrometric Transitions for Ivabradine and its Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ivabradine469.37177.15 sphinxsai.com
Ivabradine D6475.35177.15 sphinxsai.com
N-desmethyl Ivabradine455.40177.15 sphinxsai.com
N-desmethyl Ivabradine D6461.31177.15 sphinxsai.com
Ivabradine638.14124.22 nih.gov
Ivabradine D6644.37130.41 nih.gov

Matrix Effect Assessment and Mitigation Strategies Using Deuterated Internal Standards

The matrix effect, which is the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, is a significant challenge in LC-MS/MS bioanalysis. musechem.comcdc.gov Deuterated internal standards like Ivabradine D6 are the most effective tools for mitigating these effects. wuxiapptec.comwaters.com

Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes from the liquid chromatography column. waters.com This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix interferences at the ion source. wuxiapptec.com Consequently, any signal suppression or enhancement affects both compounds to a similar extent. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by the matrix effect is effectively cancelled out. wuxiapptec.com

While deuterated standards are highly effective, it is still crucial to assess the matrix effect during method validation. waters.com This is often done by comparing the response of the analyte in the presence of the matrix (post-extraction spike) to the response of the analyte in a clean solution. researchgate.net Studies have shown that for Ivabradine analysis, the use of a deuterated internal standard resulted in no significant matrix effect observed in multiple batches of human plasma. sphinxsai.com However, in some cases, particularly with high degrees of matrix effects or when the deuterated standard does not perfectly co-elute with the analyte, the internal standard may not fully compensate for the matrix-induced variability. cdc.govwaters.com Therefore, thorough validation is always necessary.

Analytical Method Validation Parameters (e.g., Linearity, Sensitivity, Precision, Accuracy) in Biological Matrices

For an LC-MS/MS method to be used for quantitative bioanalysis, it must undergo rigorous validation to demonstrate its reliability and performance. This validation is typically performed according to guidelines from regulatory agencies like the FDA. nih.govsphinxsai.com Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. For Ivabradine, linearity has been established over concentration ranges such as 0.20–201 ng/mL and 0.1-200 ng/mL in human plasma. nih.govsphinxsai.com The correlation coefficient (r²) for the calibration curve is expected to be ≥ 0.99. sphinxsai.com

Sensitivity: The sensitivity of the method is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For Ivabradine, LLOQs of 0.20 ng/mL and 0.1 ng/mL have been reported. nih.govsphinxsai.com

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For Ivabradine, intra- and inter-day precision values have been reported in the range of 1.23-14.17% and 5.26-8.96%, respectively. nih.gov Accuracy is generally expected to be within ±15% of the nominal concentration (±20% at the LLOQ).

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure that the sample integrity is maintained.

Table 3: Summary of Validation Parameters for LC-MS/MS Methods for Ivabradine

ParameterReported Value/RangeReference
Linearity Range (ng/mL)0.20–201 sphinxsai.com
Linearity Range (ng/mL)0.1-200 nih.gov
Lower Limit of Quantitation (LLOQ) (ng/mL)0.20 sphinxsai.com
Lower Limit of Quantitation (LLOQ) (ng/mL)0.1 nih.gov
Intra-day Precision (% CV)1.23-14.17 nih.gov
Inter-day Precision (% CV)5.26-8.96 nih.gov
Accuracy at LLOQ (%)98.5 sphinxsai.com
Mean Recovery (%)90.43 ± 4.22 sphinxsai.com

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Deuterated Ivabradine Analysis

While LC-MS/MS is the predominant technique for the bioanalysis of polar and thermally labile compounds like Ivabradine, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool. However, the application of GC-MS for the analysis of Ivabradine and its deuterated analogs appears to be limited. GC-MS typically requires analytes to be volatile and thermally stable, which is often not the case for larger pharmaceutical compounds like Ivabradine. Derivatization can sometimes be employed to increase the volatility of such compounds, but this adds complexity to the sample preparation process.

A review of the literature indicates that LC-MS/MS is the preferred method for the quantification of Ivabradine and its metabolites in biological matrices due to its direct applicability without the need for derivatization and its high sensitivity and selectivity. nih.govsphinxsai.comresearchgate.net The available research on Ivabradine analysis predominantly focuses on LC-MS/MS methodologies, with no specific applications of GC-MS for deuterated Ivabradine analysis being prominently reported.

Non-Chromatographic Analytical Approaches (e.g., Spectrofluorimetry) for Ivabradine Quantification in Research (mentioning its limitations for D6 specific analysis)

While chromatographic techniques coupled with mass spectrometry are the gold standard for the analysis of ivabradine and its deuterated internal standards, non-chromatographic methods, particularly spectrofluorimetry, have been explored for the quantification of ivabradine in certain research and quality control applications. researcher.lifeconnectjournals.com This approach is valued for its simplicity, sensitivity, and cost-effectiveness. scholarsresearchlibrary.com

Spectrofluorimetry operates on the principle that a molecule, after absorbing light at a specific excitation wavelength, will emit light at a longer wavelength. youtube.com Ivabradine hydrochloride possesses native fluorescence, which allows for its direct quantification without the need for derivatization. science.gov Several studies have established spectrofluorimetric methods for the determination of ivabradine in bulk drug, pharmaceutical formulations, and even in biological fluids like plasma. scholarsresearchlibrary.comresearchgate.net

Research has demonstrated that when dissolved in solvents like methanol or water, ivabradine hydrochloride exhibits a distinct fluorescence spectrum. researchgate.netnih.gov The typical excitation wavelength (λex) for ivabradine is around 287 nm, with a corresponding emission wavelength (λem) at approximately 325-326 nm. scholarsresearchlibrary.comresearchgate.netnih.gov The intensity of the emitted fluorescence is directly proportional to the concentration of ivabradine over a specific range, typically from the nanogram per milliliter (ng/mL) level. scholarsresearchlibrary.comnih.gov

The developed spectrofluorimetric methods have been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, and precision for the quantification of ivabradine. researchgate.netpsu.edu For instance, linearity has been reported in ranges such as 100-500 ng/mL and 100-700 ng/mL, with high correlation coefficients (r² ≥ 0.999). researchgate.netnih.govpsu.edu The limit of detection (LOD) and limit of quantitation (LOQ) have been found to be as low as 8.38 ng/mL and 25.39 ng/mL, respectively, highlighting the sensitivity of the method. nih.gov Some synchronous spectrofluorimetric methods have also been developed for the simultaneous determination of ivabradine with other drugs, such as felodipine. nih.gov

However, a significant limitation of spectrofluorimetry arises when attempting to specifically analyze deuterated compounds like Ivabradine D6 hydrochloride in the presence of their non-deuterated counterparts. The core principle of spectrofluorimetry is based on the electronic structure and the resulting fluorescence of a molecule. youtube.com The substitution of hydrogen atoms with deuterium atoms in this compound results in a minuscule change in molecular weight and vibrational energy levels, but it does not significantly alter the electronic transitions that govern fluorescence.

Therefore, both ivabradine and this compound will absorb and emit light at nearly identical wavelengths. Spectrofluorimetry lacks the resolving power to differentiate between these isotopologues based on their fluorescence spectra alone. sjsu.edu This inability to distinguish between the analyte and its deuterated internal standard makes spectrofluorimetry unsuitable for studies where the specific quantification of this compound is required, such as in pharmacokinetic studies that utilize it as an internal standard. For such applications, mass spectrometry-based methods, which can differentiate molecules based on their mass-to-charge ratio, are indispensable.

ParameterReported ValueReference
Excitation Wavelength (λex)287 nm scholarsresearchlibrary.comresearchgate.netnih.gov
Emission Wavelength (λem)325-326 nm scholarsresearchlibrary.comresearchgate.netnih.gov
Linearity Range100-700 ng/mL scholarsresearchlibrary.comresearchgate.net
Correlation Coefficient (r²)≥ 0.999 nih.govpsu.edu
Limit of Detection (LOD)8.38 ng/mL nih.gov
Limit of Quantitation (LOQ)25.39 ng/mL nih.gov

Pharmacokinetic and Metabolic Research Applications of Ivabradine D6 Hydrochloride

Elucidation of Metabolic Pathways of Ivabradine (B130884) Through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique to trace the metabolic fate of a drug within a biological system. By introducing a "heavy" label, researchers can differentiate the drug and its metabolites from endogenous compounds, facilitating their identification and quantification.

Identification of Deuterium Retention and Exchange in Metabolites

The primary application of Ivabradine-d6 hydrochloride is to serve as an internal standard for the quantification of Ivabradine and its metabolites in biological samples using mass spectrometry. caymanchem.comsmolecule.com The known mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate measurement. smolecule.com

During metabolic processes, some deuterium atoms may be retained in the metabolite structure, while others may be exchanged with hydrogen atoms from the surrounding environment. Analyzing the mass spectra of the metabolites of Ivabradine-d6 hydrochloride allows researchers to determine the positions and extent of deuterium retention. This information provides crucial insights into the specific metabolic reactions that have occurred. For instance, if a deuterium atom at a specific position is lost, it suggests that this site was involved in a metabolic transformation, such as hydroxylation or demethylation. nih.gov Conversely, the retention of deuterium at other positions helps to confirm parts of the molecule that remain unchanged during metabolism. Hydrogen/deuterium exchange studies can also be conducted to determine the number of labile hydrogen atoms in the molecule. researchgate.net

Quantification of Metabolite Formation Rates Using Labeled Precursors

Ivabradine-d6 hydrochloride, as a labeled precursor, enables the precise quantification of the formation rates of its various metabolites. smolecule.com Following administration of the deuterated compound, the appearance and concentration of deuterated metabolites in plasma, urine, or other biological matrices can be monitored over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net

This approach allows for the determination of key pharmacokinetic parameters for each metabolite, such as the rate of formation and elimination. By comparing the concentrations of the parent drug and its metabolites, researchers can construct a comprehensive picture of the metabolic pathways and their relative importance. nih.gov For example, studies have identified N-desmethyl ivabradine as the major active metabolite of Ivabradine. caymanchem.comdovepress.comnih.gov

Investigation of Deuterium Kinetic Isotope Effects (KIEs) on Ivabradine Metabolism

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly relevant in drug metabolism, where the breaking of carbon-hydrogen bonds is often a rate-limiting step. nih.govnih.gov

Theoretical Framework of KIEs in Drug Metabolism

The basis of the KIE lies in the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. researchgate.net The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. researchgate.net Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. smolecule.com

In the context of drug metabolism, a significant primary KIE (typically a 2- to 7-fold reduction in reaction rate) is strong evidence that C-H bond cleavage is a rate-limiting step in the metabolic pathway. smolecule.comnih.gov The magnitude of the KIE can provide valuable information about the transition state of the reaction and the mechanism of the enzyme involved. nih.govresearchgate.net

Experimental Design for KIE Determination in Ivabradine Biotransformation

To determine the KIE on Ivabradine metabolism, a common experimental approach involves comparing the metabolic rates of Ivabradine and Ivabradine-d6 hydrochloride. This is typically done using in vitro systems such as human liver microsomes or recombinant cytochrome P450 enzymes. nih.gov

The experiment would involve incubating a known concentration of both the deuterated and non-deuterated compounds with the enzyme system and measuring the rate of disappearance of the parent drug or the rate of formation of a specific metabolite over time. The KIE is then calculated as the ratio of the rate of the non-deuterated reaction to the rate of the deuterated reaction.

Table 1: Illustrative Experimental Design for KIE Determination

ParameterDescription
Substrates Ivabradine hydrochloride, Ivabradine-d6 hydrochloride
Enzyme System Human liver microsomes or recombinant CYP3A4
Incubation Substrates are incubated with the enzyme system at a controlled temperature and pH.
Analysis Samples are taken at various time points and analyzed by LC-MS/MS to quantify the parent drug and metabolites.
Calculation The initial rates of metabolism are determined for both substrates, and the KIE is calculated.

Assessment of Pharmacokinetic Parameters in Preclinical Research Models Using Deuterated Tracers

The use of deuterated tracers like Ivabradine-d6 hydrochloride is fundamental in preclinical research to accurately define the pharmacokinetic profile of the parent drug, Ivabradine. As a stable isotope-labeled internal standard, Ivabradine-d6 is added to biological samples in known quantities. Its near-identical chemical properties to Ivabradine ensure it behaves similarly during sample extraction and analysis, but its different mass allows it to be distinguished by mass spectrometry. sphinxsai.com This allows for the precise quantification of Ivabradine by correcting for any analyte loss during sample processing, a technique crucial for the reliability of pharmacokinetic studies. sphinxsai.com

Preclinical studies in various animal models have been conducted to characterize the absorption, distribution, and excretion of Ivabradine. These studies rely on sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where Ivabradine-d6 is an ideal internal standard. sphinxsai.com

Absorption: Following oral administration in animal models, Ivabradine is absorbed rapidly, with peak plasma concentrations typically reached within about one hour under fasting conditions. europa.eu The absolute bioavailability is approximately 40%, a figure attributed to a significant first-pass effect in the gut and liver. europa.euresearchgate.net Studies in dogs have also confirmed this rapid absorption and ~40% bioavailability. nih.gov

Distribution: Ivabradine is approximately 70% bound to plasma proteins. europa.euwikipedia.org The volume of distribution at a steady state is reported to be close to 100 L in patients, indicating extensive distribution into tissues. europa.eu

Excretion: The elimination of Ivabradine occurs with a primary half-life of about 2 hours in plasma and an effective half-life of 11 hours. europa.eu Its metabolites are excreted to a similar extent in both feces and urine. europa.eudrugbank.com The total clearance rate is approximately 400 mL/min, with renal clearance accounting for about 70 mL/min. europa.eu About 4% of an administered dose is excreted unchanged in the urine. drugbank.comnih.gov

Direct comparative pharmacokinetic studies between Ivabradine and its deuterated analog, Ivabradine-d6, are not standard practice. This is because deuterated compounds are specifically designed to be pharmacokinetically indistinguishable from their non-deuterated counterparts. The substitution of hydrogen with deuterium atoms creates a stable, heavier version of the molecule that is ideal for use as an internal standard in mass spectrometry-based assays without altering the drug's absorption, distribution, metabolism, or excretion profile. sphinxsai.com

Therefore, the role of Ivabradine-d6 is not as a comparator but as a tool to enable accurate pharmacokinetic studies of Ivabradine itself. For instance, studies investigating the pharmacokinetics of Ivabradine in rat plasma utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. e-century.usnih.govresearchgate.net In these methods, Ivabradine-d6 would be the internal standard of choice to ensure the high accuracy and precision required to generate reliable pharmacokinetic data.

A study in Sprague-Dawley rats administered a 1.0 mg/kg oral dose of Ivabradine yielded detailed pharmacokinetic parameters for the parent drug and its active metabolite, N-desmethylivabradine. e-century.us The accuracy of these findings is predicated on the use of a robust analytical method, which typically involves a deuterated internal standard.

Pharmacokinetic Parameters of Ivabradine in Rat Plasma (Control Group)

The following table is interactive. Click on the headers to sort the data.

Parameter Ivabradine N-desmethylivabradine
t1/2 (h) 2.11 ± 0.32 3.54 ± 0.51
Tmax (h) 0.83 ± 0.14 1.17 ± 0.29
Cmax (ng/mL) 48.3 ± 10.7 10.2 ± 1.8
AUC(0-t) (ng·h/mL) 148.2 ± 25.1 51.7 ± 9.3
AUC(0-∞) (ng·h/mL) 156.4 ± 27.6 60.3 ± 11.2

Data derived from a study on Sprague-Dawley rats after a single oral administration of 1.0 mg/kg Ivabradine. Values are presented as mean ± standard deviation. e-century.us

Application in Drug-Drug Interaction Research for Metabolic Pathway Differentiation

Ivabradine-d6 hydrochloride is invaluable in studies investigating drug-drug interactions, particularly those aimed at differentiating metabolic pathways. Ivabradine is extensively metabolized in the liver and gut, almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme. europa.eudrugs.com This makes it susceptible to interactions with other drugs that are potent inhibitors or inducers of CYP3A4. europa.eunih.gov

In preclinical research, investigators can assess the impact of a co-administered drug on Ivabradine's metabolism by measuring changes in its plasma concentration. Research in rat models provides clear examples of this application.

In one study, the co-administration of puerarin (B1673276) (a known CYP3A4 inhibitor) with Ivabradine in rats led to a significant increase in Ivabradine's plasma concentration (Cmax) and area under the curve (AUC). e-century.us Specifically, the Cmax increased by 79.3% and the AUC(0-∞) increased by 113.8%. e-century.us

Another study in rats found that co-administration of silibinin (B1684548) also significantly increased the Cmax and AUC of Ivabradine. nih.gov

In such studies, an LC-MS/MS method employing Ivabradine-d6 as the internal standard is used to precisely quantify the concentrations of Ivabradine and its primary active metabolite, N-desmethylivabradine. e-century.usnih.gov The stability and reliability afforded by the deuterated standard ensure that the observed changes in Ivabradine concentration are a direct result of the drug-drug interaction (i.e., inhibition of the CYP3A4 metabolic pathway) and not due to analytical variability. This allows researchers to accurately differentiate and characterize the metabolic pathways involved in potential drug interactions.

Preclinical Research Methodologies Involving Ivabradine D6 Hydrochloride

In Vitro Studies for Mechanistic and Metabolic Research

In vitro methodologies are fundamental to understanding a drug's intrinsic properties before advancing to more complex and costly in vivo studies. For Ivabradine-d6 hydrochloride, these laboratory-based assays are crucial for assessing its metabolic stability and its interactions with cellular transport mechanisms.

Use in Liver Microsomes and Hepatocyte Incubation Systems for Metabolic Stability Assessments

Liver microsomes and hepatocytes are the gold standards for in vitro metabolism studies. Microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Hepatocytes, being the primary cells of the liver, offer a more complete metabolic picture, including both phase I and phase II metabolic pathways.

Ivabradine (B130884) is known to be metabolized primarily by the CYP3A4 isoform. caymanchem.com By incubating Ivabradine-d6 hydrochloride with liver microsomes or hepatocytes, researchers can quantify the rate of its disappearance and the formation of its metabolites. The deuterium (B1214612) label allows for precise measurement using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as the deuterated compound and its metabolites can be clearly distinguished from any potential background interference. sphinxsai.com This provides critical data on the metabolic stability of the molecule, helping to predict its hepatic clearance and potential for drug-drug interactions.

The use of deuterated internal standards, like Ivabradine-d6 hydrochloride, is highly recommended by regulatory agencies as it helps to normalize variability and matrix effects in bioanalytical methods, leading to more reliable and accurate data. kcasbio.comnih.gov

Application in Cell-Based Assays for Transport and Permeability Studies

Understanding how a drug crosses biological membranes is essential for predicting its absorption and distribution in the body. Cell-based assays, such as those using Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal barrier), are widely employed for this purpose.

Ivabradine-d6 hydrochloride can be utilized in these assays to determine its permeability characteristics. By applying the deuterated compound to one side of the Caco-2 cell monolayer and measuring its appearance on the other side over time, researchers can calculate its apparent permeability coefficient (Papp). This value helps to classify the drug's potential for oral absorption. The deuterium label ensures that the measured compound is unequivocally the one that was administered, avoiding confusion with any endogenous substances.

These studies can also investigate the role of drug transporters in the absorption and efflux of ivabradine. By using specific inhibitors of known transporters (e.g., P-glycoprotein) in conjunction with Ivabradine-d6 hydrochloride, it is possible to determine if the drug is a substrate for these transporters.

In Vivo Animal Model Applications for Drug Disposition and Mechanistic Elucidation

Following promising in vitro results, research progresses to in vivo animal models to understand how the drug behaves in a whole organism. Ivabradine-d6 hydrochloride plays a crucial role in these studies, providing a means to trace the drug's path and quantify its presence in various tissues and fluids.

Tracer Studies in Animal Models for Quantitative Whole-Body Autoradiography (QWBA)

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to visualize the distribution of a radiolabeled or stable isotope-labeled drug throughout the entire body of an animal. While traditionally performed with radioactive isotopes, the use of stable isotope-labeled compounds like Ivabradine-d6 hydrochloride, coupled with advanced mass spectrometry imaging techniques, offers a non-radioactive alternative.

In a typical QWBA study, an animal is administered Ivabradine-d6 hydrochloride, and at various time points, the animal is euthanized and flash-frozen. The frozen carcass is then sectioned into thin slices, which are analyzed to map the distribution and concentration of the deuterated compound in different organs and tissues. This provides a comprehensive picture of where the drug goes in the body, identifying potential sites of accumulation and target organs. This technique is particularly valuable for confirming accurate dose administration and visualizing drug distribution at the site of administration relative to other tissues. tandfonline.com

Non-Clinical Pharmacokinetic Profiling in Various Animal Species

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Ivabradine-d6 hydrochloride is used as an internal standard in LC-MS/MS methods for the accurate quantification of ivabradine and its metabolites in biological samples (e.g., plasma, urine, feces) from animal studies. sphinxsai.com

By administering the non-labeled ivabradine to animals (such as rats, dogs, or monkeys) and using Ivabradine-d6 hydrochloride as the internal standard during sample analysis, researchers can generate precise concentration-time profiles. glpbio.com From these profiles, key PK parameters are calculated, as shown in the table below.

Table 1: Key Pharmacokinetic Parameters Determined Using Ivabradine-d6 Hydrochloride as an Internal Standard

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax The time at which the Cmax is observed.
AUC Area under the curve, which represents the total drug exposure over time.
t1/2 The half-life of the drug, or the time it takes for the drug concentration to be reduced by half.
CL Clearance, the volume of plasma from which the drug is completely removed per unit of time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These studies are often conducted in multiple species to assess inter-species differences and to aid in the selection of the most appropriate animal model for further preclinical development and for predicting human pharmacokinetics.

Role in the Development of Research Models for Specific Biological Investigations

Beyond standard ADME studies, Ivabradine-d6 hydrochloride can be instrumental in developing and validating more specialized research models. For instance, in studies investigating the impact of specific disease states (e.g., cardiac or renal impairment) or genetic variations on ivabradine's pharmacokinetics, the deuterated compound provides a reliable tool for accurate drug quantification.

Furthermore, in drug-drug interaction studies, where ivabradine is co-administered with another therapeutic agent, Ivabradine-d6 hydrochloride is essential for distinguishing the parent drug from its metabolites and ensuring that the analytical method is not compromised by the presence of the co-administered drug. The use of a stable isotope-labeled internal standard like Ivabradine-d6 hydrochloride is considered best practice to mitigate the risk of ion suppression or enhancement in LC-MS/MS analysis, which can be caused by co-medications. kcasbio.com

The development of research models to investigate specific biological pathways, such as the role of mitochondrial pyruvate (B1213749) carriers in cardiac stress adaptation, also relies on accurate metabolic analysis where deuterated compounds can serve as valuable tracers. vetmeduni.ac.at

Future Perspectives and Emerging Research Directions for Deuterated Ivabradine Analogs

Potential for Deuterated Ivabradine (B130884) as a Novel Drug Candidate with Improved Pharmacokinetic Profiles

Deuteration of a drug molecule can significantly alter its metabolic fate, often leading to an improved pharmacokinetic profile. This is primarily due to the kinetic isotope effect, where the greater mass of deuterium (B1214612) compared to hydrogen results in a stronger chemical bond (e.g., Carbon-Deuterium vs. Carbon-Hydrogen). This stronger bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs, including ivabradine. musechem.comclearsynth.comclearsynthdeutero.comassumption.edu

Ivabradine is metabolized by the CYP3A4 isoform. caymanchem.com By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolism can be slowed. clearsynth.comclearsynthdeutero.com This can lead to several potential benefits for a deuterated ivabradine analog like Ivabradine D6 hydrochloride:

Increased Bioavailability: Slower first-pass metabolism can result in a higher concentration of the active drug reaching systemic circulation. clearsynth.comclearsynthdeutero.com

Longer Half-Life: Reduced metabolic clearance can prolong the drug's presence in the body, potentially allowing for less frequent dosing and improved patient adherence. musechem.comclearsynth.com

Reduced Formation of Metabolites: Altering the metabolic pathway could decrease the formation of certain metabolites, which might contribute to off-target effects. clearsynthdeutero.com

This compound is a deuterated form of ivabradine hydrochloride. medchemexpress.com Research into its specific pharmacokinetic profile is crucial to determine if these theoretical advantages translate into a clinically meaningful improvement over the non-deuterated parent drug. Such studies would involve comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of both compounds. musechem.comnih.gov The use of deuterated internal standards, such as Ivabradine D6, is already a key practice in pharmacokinetic studies to ensure accurate quantification of the drug and its metabolites in biological samples. veeprho.comsphinxsai.com

Integration of Deuterated Ivabradine Research with Advanced Omics Technologies (e.g., Metabolomics)

The study of deuterated compounds like this compound can be significantly enhanced by the integration of advanced "omics" technologies, particularly metabolomics. researchgate.netsilantes.commedchemexpress.com Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a real-time snapshot of physiological and metabolic processes. nih.gov

When investigating a deuterated drug, metabolomics can be employed to:

Trace Metabolic Pathways: By tracking the deuterated label, researchers can elucidate the metabolic fate of the drug with high precision. nih.govresearchgate.net This allows for the identification of not only the primary metabolic pathways but also minor or previously unknown routes of biotransformation.

Compare Metabolic Signatures: Comparative metabolomics can be used to analyze the differences in the metabolic profiles of individuals treated with deuterated versus non-deuterated ivabradine. This can reveal how the altered pharmacokinetics of the deuterated drug affects downstream metabolic pathways.

Identify Biomarkers: Metabolomic studies may help in identifying biomarkers that predict a patient's response to deuterated ivabradine or indicate potential off-target effects. nih.gov

The use of stable isotope labeling in combination with mass spectrometry is a cornerstone of modern metabolomics and is instrumental in drug discovery and development. nih.govresearchgate.net This approach can help to overcome challenges in quantifying metabolites in complex biological fluids. nih.gov For instance, in a study on post-acute COVID-19 syndrome, deuterium-labeled sphingolipids were used as internal standards for accurate quantification in plasma samples. nih.gov Similarly, metabolomics is being used to identify metabolic signatures in cardiovascular diseases like coronary artery disease, for which ivabradine is a relevant therapeutic. nih.gov

Methodological Innovations in Deuterium Labeling and Detection Technologies for Pharmaceutical Research

The growing interest in deuterated pharmaceuticals has spurred innovation in both the synthesis of these compounds and the analytical techniques used to detect them.

Innovations in Deuterium Labeling:

Historically, the synthesis of deuterated compounds could be complex and costly. However, recent advancements are making deuterium labeling more efficient and accessible. musechem.com These include:

Late-Stage Functionalization: New methods allow for the introduction of deuterium into a molecule at a later stage of the synthesis, which is often more efficient than starting with deuterated building blocks. musechem.com

Catalytic H-D Exchange: The use of catalysts, such as ruthenium nanoparticles, can facilitate the exchange of hydrogen for deuterium atoms with high specificity and under milder reaction conditions. assumption.edu

Photocatalytic Reactions: Light-driven reactions are emerging as a powerful tool for deuteration, offering novel pathways for incorporating deuterium into complex molecules. assumption.edu

Innovations in Detection Technologies:

Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) is the primary method for detecting and quantifying deuterated compounds. nih.govresearchgate.net The unique mass signature of deuterated molecules allows for their precise differentiation from their non-deuterated counterparts. musechem.com High-resolution mass spectrometry, in particular, offers exceptional sensitivity and selectivity for these analyses. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, where deuterium labeling can be used as a contrast agent to provide detailed structural information about proteins and their interactions with drug ligands. clearsynth.comsci-hub.se

Broader Implications of Isotopic Labeling in Drug Discovery and Translational Research

The use of isotopic labeling, particularly with stable isotopes like deuterium, has far-reaching implications for the entire drug discovery and development process. musechem.comresearchgate.net

Early-Stage Drug Discovery: Isotopic labeling is invaluable in early, in vitro studies to understand drug-receptor interactions and to screen potential drug candidates. musechem.com

Preclinical Development: In animal studies, labeled compounds are essential for conducting detailed ADME studies, which are critical for understanding a drug's behavior in a living organism. musechem.comclearsynth.com

Clinical Trials: In human trials, isotopic labeling can be used in "microdosing" studies to determine the pharmacokinetic profile of a drug with very small, non-pharmacologically active doses.

Translational Research: Isotopic labeling helps bridge the gap between preclinical findings and clinical outcomes. By providing a clear understanding of a drug's mechanism and metabolism, it facilitates the translation of laboratory research into effective therapies.

The development of deuterated drugs represents a significant advancement in medicinal chemistry. clearsynthdeutero.com By leveraging the kinetic isotope effect, it is possible to fine-tune the properties of existing drugs to create "best-in-class" molecules with improved therapeutic profiles. clearsynth.comclearsynthdeutero.com The ongoing research into compounds like this compound is a testament to the potential of this strategy to deliver safer and more effective medicines. clearsynth.com

Q & A

Q. What statistical tools reconcile variability in preclinical vs. clinical heart rate responses?

  • Methodology : Apply mixed-effects modeling to account for interspecies differences (e.g., murine vs. human HCN channel kinetics). Use Bland-Altman plots to assess agreement between preclinical telemetry data and clinical ECG recordings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.